molecular formula C10H14BrN B3238428 Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine CAS No. 1414870-57-7

Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine

Cat. No. B3238428
CAS RN: 1414870-57-7
M. Wt: 228.13 g/mol
InChI Key: XINZRFZLHICLJT-UHFFFAOYSA-N
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Description

Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine is a chemical compound with the molecular formula C10H14BrN . It is also known by the synonym Benzenemethanamine, 3-bromo-N,N,4-trimethyl- .


Synthesis Analysis

While specific synthesis methods for Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine were not found, it’s worth noting that dimethylamine, a related compound, is produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . Additionally, a study on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, might provide insights into potential synthesis methods .


Molecular Structure Analysis

The molecular structure of Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine consists of a nitrogen atom with two methyl substituents and one hydrogen . The bromine atom is attached to the third carbon in the phenyl ring, and a methyl group is attached to the fourth carbon .

Scientific Research Applications

Synthetic Pathways and Derivatives

  • Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been utilized in the heating process with toluene and triethylamine, alongside palladium(II) acetate and copper(II) acetate, to produce 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone, showcasing its role in facilitating the formation of compounds with potential biological activities (Skladchikov, Fatykhov, & Gataullin, 2012).

Antimicrobial Screening

  • A series of mannich bases derived from dimethyl[(3-bromo-4-methylphenyl)methyl]amine demonstrated significant antimicrobial activities. These compounds, synthesized through a mannich reaction, were tested against various strains of Gram-positive and Gram-negative bacteria, as well as fungi, showing potential as new bio-active molecules for pharmaceutical applications (Desai et al., 2012).

Catalytic Applications

  • In a breakthrough method, dimethyl[(3-bromo-4-methylphenyl)methyl]amine was involved in the palladium-catalyzed carbonylative transformation of benzyl amines under additive-free conditions. This approach highlights its use in streamlining the synthesis of complex molecules, particularly in pharmaceutical manufacturing, by providing a greener and more efficient pathway (Li, Wang, & Wu, 2018).

Chemical Reactivity and Structural Analysis

  • The compound has been implicated in studies exploring its reactivity and the formation of novel compounds. For example, research has delved into the cyclization reaction of diphenylamine derivative cation radicals, providing insight into its chemical behavior and potential in synthesizing new materials (Park & Oyama, 2002).

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINZRFZLHICLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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